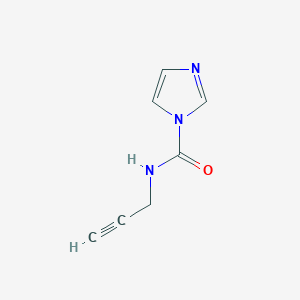

N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide

CAS No.: 1087797-72-5

Cat. No.: VC2791058

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1087797-72-5 |

|---|---|

| Molecular Formula | C7H7N3O |

| Molecular Weight | 149.15 g/mol |

| IUPAC Name | N-prop-2-ynylimidazole-1-carboxamide |

| Standard InChI | InChI=1S/C7H7N3O/c1-2-3-9-7(11)10-5-4-8-6-10/h1,4-6H,3H2,(H,9,11) |

| Standard InChI Key | WIPSNBMDICSWCT-UHFFFAOYSA-N |

| SMILES | C#CCNC(=O)N1C=CN=C1 |

| Canonical SMILES | C#CCNC(=O)N1C=CN=C1 |

Introduction

Chemical Properties and Structure

Basic Properties

N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide is identified by the CAS Registry Number 1087797-72-5. The compound has a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol. The IUPAC name for this compound is N-prop-2-ynylimidazole-1-carboxamide, though it may also be referred to as N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide in some literature.

Table 1: Basic Properties of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide

| Property | Value |

|---|---|

| CAS Registry Number | 1087797-72-5 |

| Molecular Formula | C7H7N3O |

| Molecular Weight | 149.15 g/mol |

| IUPAC Name | N-prop-2-ynylimidazole-1-carboxamide |

Structural Features

The structure of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide consists of three key components that define its chemical behavior:

-

Imidazole ring: A five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, which contributes to the compound's basicity and potential for hydrogen bonding interactions.

-

Carboxamide group: The functional group consisting of a carbonyl attached to an amino group, which connects the imidazole ring to the propargyl moiety and can participate in hydrogen bonding.

-

Propargyl group (prop-2-yn-1-yl): A functional group containing a terminal alkyne with a methylene linker, which provides a site for click chemistry reactions and other transformations.

The imidazole ring is connected to the carboxamide group at the N1 position, while the propargyl group is attached to the nitrogen of the carboxamide. This structural arrangement results in a molecule with multiple reactive sites and functional groups that contribute to its chemical versatility.

Chemical Reactivity

The terminal alkyne group in N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide is particularly significant for its reactivity. This functional group can participate in various reactions, including:

-

Click chemistry reactions: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, which are valuable for forming complex molecules with diverse applications in drug discovery and materials science.

-

Sonogashira coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.

-

Hydrogenation reactions: The alkyne can be reduced to form the corresponding alkene or alkane derivatives.

-

Nucleophilic additions: The terminal alkyne can react with various nucleophiles under appropriate conditions.

The imidazole ring in the compound also contributes to its reactivity, with the nitrogen atoms potentially serving as sites for coordination with metal ions or hydrogen bonding interactions with biological targets.

Synthesis Methods

General Synthetic Approaches

The synthesis of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide typically involves the reaction between propargylamine (prop-2-yn-1-amine) and imidazole-1-carboxylic acid derivatives. This approach leverages the nucleophilicity of the amine group in propargylamine to form the carboxamide linkage.

Synthesis from Carbonyl Derivatives

One common approach involves the reaction of propargylamine with activated imidazole-1-carbonyl compounds such as:

-

Imidazole-1-carbonyl chloride

-

1,1'-Carbonyldiimidazole (CDI)

-

Imidazole-1-carboxylic acid esters

The general reaction proceeds through nucleophilic acyl substitution, where the amine group of propargylamine attacks the carbonyl carbon of the imidazole derivative, leading to the formation of the carboxamide linkage.

Alternative Synthetic Routes

Alternative approaches may include:

-

Reaction of propargylamine with phosgene to form a carbamoyl chloride intermediate, followed by reaction with imidazole

-

Direct coupling of propargylamine with imidazole-1-carboxylic acid using coupling agents like DCC, EDC, or HATU

-

Transition metal-catalyzed carbonylation reactions

Reaction Conditions and Optimization

The synthesis of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide requires careful control of reaction conditions to achieve optimal yields and purity. Key considerations include:

-

Temperature control: Typically conducted at room temperature or with mild heating (0-50°C)

-

Solvent selection: Common solvents include THF, DCM, acetonitrile, or DMF

-

Base addition: Organic bases such as triethylamine or DIPEA may be added to neutralize the generated HCl or to activate the carboxylic acid

-

Reaction time: Usually ranges from a few hours to overnight, depending on the reactivity of the reagents

-

Purification strategies: Often accomplished through column chromatography or recrystallization

Table 2: Typical Reaction Conditions for N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide Synthesis

| Parameter | Typical Conditions |

|---|---|

| Temperature | 0-50°C |

| Solvents | THF, DCM, ACN, DMF |

| Bases | Triethylamine, DIPEA, pyridine |

| Reaction Time | 2-24 hours |

| Purification Methods | Column chromatography, recrystallization |

Applications and Biological Activity

Applications in Synthetic Chemistry

The versatility of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide in synthetic chemistry stems primarily from its terminal alkyne functionality, which enables participation in click chemistry reactions. These reactions are valuable for:

-

Bioconjugation with azide-functionalized biomolecules

-

Construction of complex molecular architectures

-

Surface modification and materials functionalization

-

Development of chemical probes for biological systems

The compound can serve as a building block for the synthesis of more complex molecules with applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Table 3: Potential Applications of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide

| Field | Potential Applications |

|---|---|

| Medicinal Chemistry | Drug discovery scaffold, enzyme inhibitors, antimicrobial agents |

| Chemical Biology | Chemical probes, bioconjugation, protein labeling |

| Materials Science | Polymer functionalization, surface modification |

| Synthetic Chemistry | Building block for complex molecules, click chemistry applications |

| Catalysis | Development of novel ligands for metal-catalyzed reactions |

Research Progress and Future Directions

Current Research Status

-

Optimization of synthetic methods to improve yield and purity

-

Exploration of its reactivity in click chemistry reactions

-

Investigation of its potential biological activities

-

Development of structure-activity relationships for derivatives

-

Application as a building block in the synthesis of more complex molecules

Future Research Directions

Future studies on N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide could focus on several promising areas:

Biological Activity Screening

Comprehensive screening of the compound and its derivatives against various biological targets could reveal potential therapeutic applications. Of particular interest might be:

-

Antimicrobial activity, especially against drug-resistant pathogens

-

Anticancer properties through various mechanisms

-

Anti-inflammatory and immunomodulatory effects

-

Central nervous system activities

Structure Optimization

Modification of the basic structure through:

-

Substitution on the imidazole ring to modulate electronic properties and potency

-

Variation of the linker between the imidazole and the alkyne group

-

Introduction of additional functional groups to enhance binding to specific targets

-

Development of prodrug approaches to improve pharmacokinetic properties

Applications in Click Chemistry

Further exploration of the compound's utility in click chemistry applications, including:

-

Development of novel bioconjugation methods

-

Creation of chemical libraries through diversification of the alkyne component

-

Design of molecular probes for biological systems

-

Synthesis of macrocyclic compounds and other complex architectures

Comparative Analysis

Comparison with Related Compounds

To better understand the properties and potential applications of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide, it is valuable to compare it with structurally related compounds.

Table 4: Comparison of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume